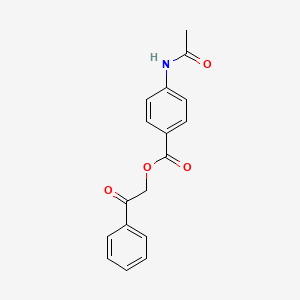![molecular formula C20H25N3O4S B5618493 N-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}benzenesulfonamide](/img/structure/B5618493.png)
N-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}benzenesulfonamide is a compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a piperazine ring substituted with a 2-methoxyphenyl group, linked to a benzenesulfonamide moiety through a 3-oxopropyl chain. The structural complexity and functional groups present in this molecule make it a valuable candidate for various pharmacological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}benzenesulfonamide typically involves multiple steps. One common route starts with the reaction of 1-(2-methoxyphenyl)piperazine with oxetane in the presence of a catalyst such as ytterbium triflate (Yb(OTf)3) in acetonitrile to form the intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol . This intermediate is then reacted with benzenesulfonyl chloride under basic conditions to yield the final product. The overall yield of this synthetic route is approximately 45% .
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using continuous flow reactors and automated systems to ensure consistent reaction conditions and high purity of the final product. The use of recrystallization from optimized solvents can further enhance the yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
N-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the 3-oxopropyl chain can be reduced to a hydroxyl group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the sulfonamide group.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted sulfonamides.
Aplicaciones Científicas De Investigación
N-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including receptors and enzymes.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The compound exerts its effects primarily through its interaction with serotonin receptors, particularly the 5-HT1A receptor . The piperazine ring and the methoxyphenyl group play crucial roles in binding to the receptor, modulating its activity. This interaction can influence various signaling pathways, leading to potential therapeutic effects such as anxiolytic and antidepressant activities .
Comparación Con Compuestos Similares
Similar Compounds
Trazodone: An antidepressant that also contains a piperazine ring, used for its serotonin receptor affinity.
Uniqueness
N-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its high selectivity for the 5-HT1A receptor sets it apart from other compounds with similar structures .
Propiedades
IUPAC Name |
N-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-27-19-10-6-5-9-18(19)22-13-15-23(16-14-22)20(24)11-12-21-28(25,26)17-7-3-2-4-8-17/h2-10,21H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLJLLURQHNHAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CCNS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-(4-fluorophenyl)-4,7-dimethyl-N-(2-methylphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B5618419.png)

![2-isobutyl-8-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5618425.png)
![methyl 4-[(3-bromobenzoyl)amino]benzoate](/img/structure/B5618428.png)

![N-[4-(1-cyanocyclopentyl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5618455.png)
![N-ethyl-5-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5618463.png)


![N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-[3-oxo-1-(thiophen-2-ylmethyl)piperazin-2-yl]acetamide](/img/structure/B5618482.png)


![1-(3-chlorophenyl)-4-[(Z)-2-chloro-3-phenylprop-2-enyl]piperazine](/img/structure/B5618498.png)
![3-methyl-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3-phenylpiperidine](/img/structure/B5618504.png)
